
8-(azepan-1-yl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
8-(azepan-1-yl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione, also known as IB-MECA, is a selective agonist of adenosine A3 receptors. This compound has shown potential therapeutic effects in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Scientific Research Applications
Fluorescence Emission Properties
- Fluorescence Emission in Biochemical Systems : Research indicates that derivatives of 8-aza analogues of caffeine and theophylline, including 8-(azepan-1-yl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione, exhibit significant fluorescence emission properties. These properties are utilized in enzymatic, receptor binding, and nucleic acid systems, making them valuable fluorescent probes for biochemical studies (Mędza et al., 2009).
Synthesis and Biological Activity
- Synthesis of Antineoplastic Agents : Some derivatives of the compound have been synthesized with potential antineoplastic (anti-cancer) activity. Although preliminary biological data do not indicate significant antineoplastic activity, the methodology of synthesizing these compounds could be significant for future research in medicinal chemistry (Koebel et al., 1975).
Antidepressant and Anxiolytic Effects
- Potential Antidepressant Agents : A compound synthesized from the base structure of 8-(azepan-1-yl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione exhibited antidepressant activity, particularly at a dose of 1.6 mg/kg. This indicates the potential of derivatives of this compound in developing new antidepressant drugs (Халиуллин et al., 2017).
Isosteric Purine Fluorescent Probes
- Fluorescent Probes for Nucleic Acid and Enzymatic Research : The 8-azapurines, including 8-(azepan-1-yl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione, are used as fluorescent probes in enzymology and analytical applications. Their fluorescence emission properties are advantageous in studying purine metabolism and catalytic RNAs (Wierzchowski et al., 2014).
properties
IUPAC Name |
8-(azepan-1-yl)-3-methyl-7-(2-methylpropyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N5O2/c1-11(2)10-21-12-13(19(3)16(23)18-14(12)22)17-15(21)20-8-6-4-5-7-9-20/h11H,4-10H2,1-3H3,(H,18,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVONJQWWDOMUSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(N=C1N3CCCCCC3)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(azepan-1-yl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

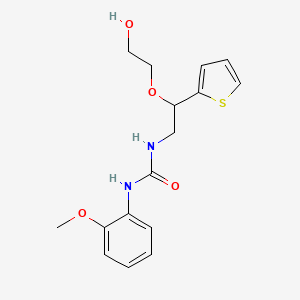
![Ethyl 5-(4-methoxybenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2585426.png)
![(E)-4-(Dimethylamino)-N-[2-(3-ethyl-1,2,4-triazol-4-yl)ethyl]but-2-enamide](/img/structure/B2585427.png)
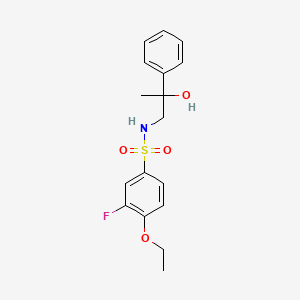
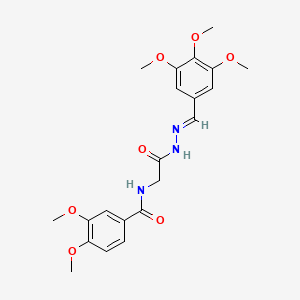
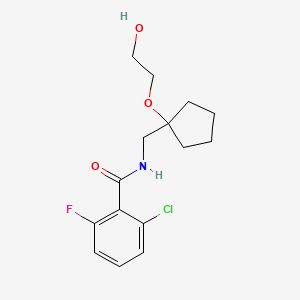
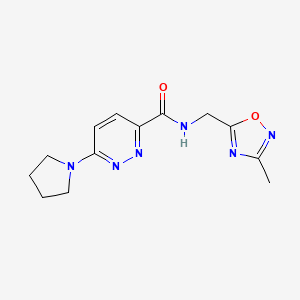
![N-({[2,3'-bifuran]-5-yl}methyl)-2-bromo-5-methoxybenzamide](/img/structure/B2585435.png)
![2-(3,5-Dichlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2585436.png)
![7-(3-chlorophenyl)-3-(3-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2585442.png)
![[5-Methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] 3,4,5-trimethoxybenzoate](/img/structure/B2585443.png)
![(E)-N1-(pyridin-4-ylmethylene)-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine](/img/structure/B2585445.png)
![methyl 3-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2585446.png)
